molecular formula C9H20O3Si2 B1592016 Methacryloxypentamethyldisiloxane CAS No. 4880-04-0

Methacryloxypentamethyldisiloxane

Cat. No. B1592016
CAS RN: 4880-04-0
M. Wt: 232.42 g/mol
InChI Key: HWZPCWIHVLRGII-UHFFFAOYSA-N
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Description

Methacryloxypentamethyldisiloxane (MPDMS) is a type of silicone-based organic compound, which is used in a wide range of applications. It is a colorless, water-soluble liquid with a low vapor pressure and a low boiling point. MPDMS is widely used in chemical synthesis, biomedical research, and other applications. It has been studied extensively for its unique properties and potential applications.

Scientific Research Applications

Biocompatible Polymers for Medical Applications

Methacryloxypentamethyldisiloxane is utilized in the synthesis of biocompatible polymers. A study highlighted the atom transfer radical polymerization (ATRP) of 2-Methacryloyloxyethyl phosphorylcholine (MPC) in protic media to create a variety of well-defined MPC-based block copolymers. These copolymers have been clinically proven to offer benefits in several biomedical applications due to their biocompatibility. The research involved creating copolymers using poly(alkylene oxides) or poly(dimethylsiloxane) as macroinitiators, demonstrating the potential versatility and broad application spectrum of methacryloxypentamethyldisiloxane-based polymers in the medical field (Ma et al., 2003).

Advanced Hydrogel Applications

Gelatin methacryloyl (GelMA) hydrogels, incorporating methacryloxypentamethyldisiloxane, closely resemble the native extracellular matrix (ECM), providing essential properties for cell attachment and proliferation. These hydrogels are versatile and can be used in various biomedical applications, such as tissue engineering for bone, cartilage, cardiac, and vascular tissues. Moreover, GelMA hydrogels are used in cell research, cell signaling, drug and gene delivery, and bio-sensing, demonstrating the wide-ranging utility of methacryloxypentamethyldisiloxane in creating hydrogels with diverse biomedical applications (Yue et al., 2015).

Oxygen-Permeable Hydrogels for Ocular Use

Methacryloxypentamethyldisiloxane has been evaluated for its potential in hydrogels for contact lens applications due to its oxygen permeability properties. A study described the synthesis and characterization of methacrylate end-capped fluoro side chain siloxanes for use in oxygen-permeable hydrogels. The hydrogels exhibited high water content, oxygen permeability, and a low modulus of elasticity, indicating their suitability for ocular applications (Kunzler & Ozark, 1997).

Innovative Polymerization Processes

Methacryloxypentamethyldisiloxane is also relevant in innovative polymerization processes. One study explored the dispersion polymerization of methyl methacrylate using a macro-azo-initiator in the presence of poly(dimethylsiloxane), resulting in the stable formation of microspheres. These microspheres have potential applications in various industrial and biomedical fields, signifying the compound's role in advanced polymerization techniques (Nakamura et al., 1999).

properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si2/c1-8(2)9(10)11-14(6,7)12-13(3,4)5/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZPCWIHVLRGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620172
Record name Pentamethyldisiloxanyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4880-04-0
Record name 2-Propenoic acid, 2-methyl-, pentamethyldisiloxanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethyldisiloxanyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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